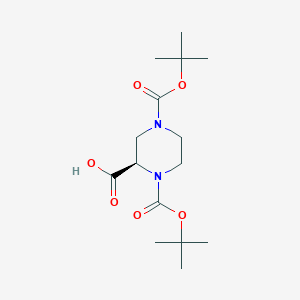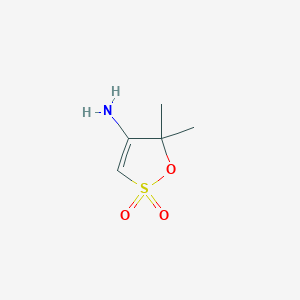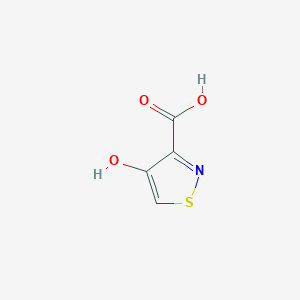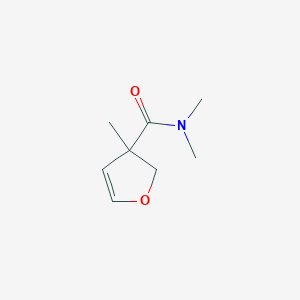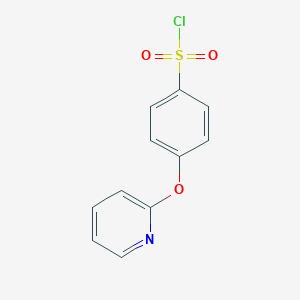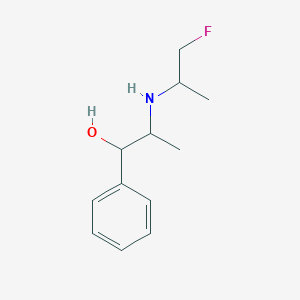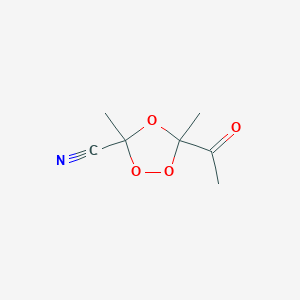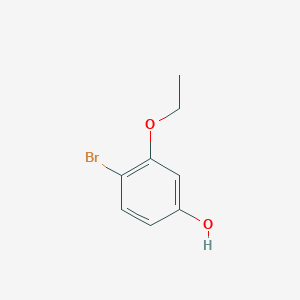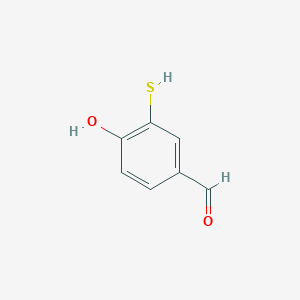
4-Hydroxy-3-sulfanylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-sulfanylbenzaldehyde (HSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HSB is a yellow to brown crystalline solid that is soluble in water and ethanol. This compound is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde is not fully understood. However, studies have suggested that 4-Hydroxy-3-sulfanylbenzaldehyde exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxy-3-sulfanylbenzaldehyde can inhibit the growth of cancer cells and induce apoptosis. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to reduce oxidative stress and inflammation in various cell types. In animal studies, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Hydroxy-3-sulfanylbenzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have minimal toxicity in various cell types and animal models. Another advantage of using 4-Hydroxy-3-sulfanylbenzaldehyde is its versatility. 4-Hydroxy-3-sulfanylbenzaldehyde can be easily modified to produce derivatives with specific properties. However, one of the limitations of using 4-Hydroxy-3-sulfanylbenzaldehyde is its low solubility in water, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-3-sulfanylbenzaldehyde. One area of research is the development of 4-Hydroxy-3-sulfanylbenzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-Hydroxy-3-sulfanylbenzaldehyde in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde and its potential applications in various fields.
Synthesemethoden
4-Hydroxy-3-sulfanylbenzaldehyde can be synthesized through various methods, including the oxidation of 4-hydroxybenzaldehyde with sodium sulfide, the reaction of 4-chlorobenzenesulfonic acid with 4-hydroxybenzaldehyde, and the reaction of 4-hydroxybenzaldehyde with thioacetic acid. The most common method for synthesizing 4-Hydroxy-3-sulfanylbenzaldehyde is the oxidation of 4-hydroxybenzaldehyde with sodium sulfide. This method involves the reaction of 4-hydroxybenzaldehyde with sodium sulfide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-sulfanylbenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-Hydroxy-3-sulfanylbenzaldehyde has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In materials science, 4-Hydroxy-3-sulfanylbenzaldehyde has been used as a starting material for the synthesis of various materials such as polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
166590-53-0 |
|---|---|
Produktname |
4-Hydroxy-3-sulfanylbenzaldehyde |
Molekularformel |
C7H6O2S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
4-hydroxy-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H |
InChI-Schlüssel |
LOQMENZSCDPVJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)S)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)S)O |
Synonyme |
Benzaldehyde, 4-hydroxy-3-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




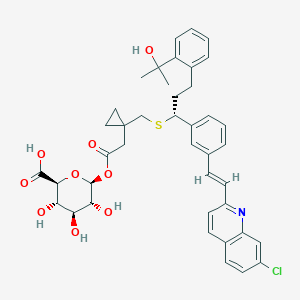
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)


